1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Catalytic Hydrogenation

Incorrect nitrophenyl regioisomers yield divergent aniline geometries, compromising kinase inhibitor SAR. This 4-nitro isomer is the validated precursor to 1-(4-aminophenyl)piperidine-4-carboxamide, a critical intermediate in ALK and JAK2 inhibitor programs. • Enables regioselective catalytic hydrogenation to the active 4-aminophenyl scaffold • Free 4-COOH handle supports direct amidation, esterification, or reduction • ≥98% purity; ships ambient globally - confirm correct isomer at procurement

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 223786-53-6
Cat. No. B1304459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)piperidine-4-carboxylic acid
CAS223786-53-6
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16)
InChIKeyZIRBMAVPCZUDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)piperidine-4-carboxylic Acid – Synthetic Intermediate Overview


1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS 223786-53-6) is a bifunctional piperidine scaffold comprising a 4-position carboxylic acid and an N1-4-nitrophenyl substituent . This combination of an electron-withdrawing nitro group and a carboxylic acid handle makes the compound a versatile intermediate for generating diverse amide, ester, and reduced aniline derivatives [1]. It is listed as a research-grade building block by multiple authorized suppliers (e.g., Fluorochem, Apollo Scientific) with a typical specification of ≥95% purity .

Why Nitrophenyl Piperidine Carboxylates Cannot Be Interchanged


While a library of nitrophenyl-piperidine regioisomers (2-nitro, 3-nitro, 4-nitro) and ester analogs (methyl, ethyl) exists, simple substitution is not scientifically valid. The position of the nitro group on the phenyl ring determines the electron density and geometry of the scaffold, which directly governs the regiochemistry of subsequent catalytic hydrogenation to the corresponding aniline [1]. Furthermore, the free carboxylic acid at the 4-position of the piperidine ring provides a distinct coupling handle that is absent or masked in decarboxylated or esterified analogs, leading to divergent synthetic pathways and final compound geometries vital for structure-activity relationships in kinase inhibitor programs [2]. Procurement of the correct isomer is therefore critical to avoid off-target synthetic intermediates.

Head-to-Head Differentiation Evidence


Regioselective Reduction Efficiency

The nitro group position critically influences the rate and selectivity of catalytic hydrogenation to the corresponding aniline, a key intermediate for kinase inhibitor synthesis. While the 4-nitro isomer (target compound) is documented to undergo clean reduction to 1-(4-aminophenyl)piperidine-4-carboxamide using Pd/C under H₂ [1], meta- or ortho-nitro isomers (e.g., CAS 438192-02-0) often exhibit steric hindrance or electronic effects that can reduce conversion and necessitate longer reaction times or lead to undesired byproducts, as inferred from general medicinal chemistry practice [2]. Precise comparative rate constants for these specific substrates have not been publicly disclosed.

Synthetic Chemistry Medicinal Chemistry Catalytic Hydrogenation

Downstream Patent Footprint in Kinase Inhibitors

The target 4-nitro isomer is explicitly cited as the specific synthetic intermediate in patent WO2012059932A1 for the preparation of diaminopyrimidine-based protein kinase inhibitors [1]. Its derivative, 1-(4-aminophenyl)piperidine-4-carboxamide, is a direct precursor to a compound class with demonstrated inhibitory activity against ALK and JAK2 kinases [2]. In contrast, the 2-nitro and 3-nitro isomers lack this specific, high-value patent association, making the 4-nitro compound an irreplaceable input for research groups replicating or extending this patented series.

Drug Development Kinase Inhibitors Patent Analysis

Acid vs. Ester Physicochemical Properties

The free carboxylic acid group (pKa predicted ~4.5) of the target compound offers markedly different physicochemical properties compared to its common methyl (CAS 7595-60-0) or ethyl (CAS 216985-30-7) ester counterparts. The acid's calculated LogP is approximately 2.4, making it substantially more hydrophilic than the ethyl ester (LogP predicted >3.0) [1]. This difference of over 0.6 LogP units translates to an approximately 4-fold difference in lipophilicity, which is critical when the compound is used as a fragment or early intermediate, as the free acid provides aqueous solubility and a hydrogen-bond donor that is critical for establishing SAR in biochemical assays, whereas the ester serves primarily as a neutral, membrane-permeable prodrug form .

ADMET Prediction Physicochemical Profiling Fragment-Based Drug Design

Procurement-Relevant Application Scenarios


Kinase Inhibitor Synthesis from Aminophenyl Piperidine

The compound's primary demonstrated utility is as a precursor to 1-(4-aminophenyl)piperidine-4-carboxamide, a key intermediate in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors targeting ALK and JAK2 for cancer and proliferative disorders [1]. Procurement for this purpose demands the 4-nitro isomer specifically, as the resulting amine geometry is patented for optimal target binding.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 250.25 Da, a free carboxylic acid for hydrogen-bonding, a basic piperidine nitrogen, and an electron-deficient nitrophenyl ring, this compound constitutes a three-dimensional 'hammerhead' fragment . Its predicted aqueous solubility and multiple donor/acceptor points make it an ideal screening fragment, distinct from its ester analogs which are more suitable for intact cellular assays.

Serine Hydrolase Prodrug Scaffold Design

Though the compound is not an SH inhibitor itself, its core structure is directly related to the pharmacophore of serine hydrolase inhibitors like AA38-3 . The carboxylic acid form can serve as the polar terminus for designing novel prodrugs, where the free acid is esterified for cell permeability but must originate from the acid for initial SAR exploration, a function the 2- and 3-nitro positional isomers have not been validated to perform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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